
Methoxyphenamine hydrochloride
Descripción general
Descripción
El clorhidrato de metoxiphenamina es un agonista del receptor β-adrenérgico que pertenece a la clase de las anfetaminas. Se utiliza principalmente como broncodilatador para tratar enfermedades respiratorias como el asma y la enfermedad pulmonar obstructiva crónica (EPOC) . El compuesto también se conoce por sus nombres comerciales ASMI, Euspirol, Orthoxine, Ortodrinex y Proasma .
Métodos De Preparación
El clorhidrato de metoxiphenamina se puede sintetizar mediante varios métodos. Una ruta sintética común implica la reacción de o-metoxifenil acetona con monometil amina en un disolvente orgánico para formar o-metoxifenil oxima. Este intermedio se reduce luego utilizando borohidruro de sodio o borohidruro de potasio para obtener clorhidrato de metoxiphenamina libre de álcali. Finalmente, se agrega una solución de ácido clorhídrico/etanol para regular el pH a 2-3, seguido de separación y purificación para producir clorhidrato de metoxiphenamina .
Los métodos de producción industrial a menudo implican procesos de ultramicropulverización y preparación de píldoras con goteo para mejorar la velocidad de desintegración y disolución, mejorar la estabilidad, reducir la dosis de materiales auxiliares y reducir los costos de producción .
Análisis De Reacciones Químicas
Synthetic Routes and Key Reactions
Methoxyphenamine hydrochloride is synthesized via two main approaches:
Schiff Base Reduction Pathway
This method involves three stages ( ):
Reaction formula :
Key steps :
-
Schiff base formation :
-
Reactants: o-methoxyphenyl acetone + methylamine methanol solution
-
Conditions: 20–35°C for 15–18 hr
-
Intermediate: Schiff base (imine)
-
-
Reduction of Schiff base :
-
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Conditions: -5–5°C for 6–12 hr
-
Product: Methoxyphenamine free base
-
-
Hydrochloride salt formation :
-
Acidification with HCl to pH 1–2 at -10–-5°C
-
Performance metrics :
Reducing Agent | Molar Yield | Reaction Time (hr) | Temperature (°C) |
---|---|---|---|
LiAlH₄ | 90.2% | 7 | 2 |
NaBH₃CN | 88.6% | 6 | 3 |
NaBH(OAc)₃ | 84.9% | 9 | 1 |
Catalytic Hydrogenation Pathway
An alternative method uses hydrogenation with Pt/C catalysts ( ):
Reaction formula :
Conditions :
-
Catalyst: 1% Pt/C
-
Pressure: 0.5 MPa H₂
-
Yield: 62.5% (lower than reduction methods due to catalyst cost and side reactions)
Comparative Analysis of Synthetic Methods
Critical Reaction Parameters
-
Temperature control : Reduction steps require strict低温 conditions (-5–5°C) to prevent over-reduction or decomposition .
-
Solvent selection : Methanol optimizes Schiff base formation, while ethanol aids crystallization of the hydrochloride salt .
-
Stoichiometry : A 1:1.2 molar ratio of o-methoxyphenyl acetone to methylamine maximizes yield ( , Example 1).
Side Reactions and Mitigation
-
Imine hydrolysis : Occurs if moisture is present during Schiff base formation, reducing yield. Solved using anhydrous methanol .
-
Over-reduction : Excessive LiAlH₄ generates tertiary amine by-products. Controlled by gradual reagent addition ( , Example 5).
Structural Confirmation
Post-synthesis analysis confirmed the product via:
This synthesis-focused analysis highlights the trade-offs between cost, yield, and scalability. The Schiff base reduction method remains superior for industrial applications due to its >82% yield and lower operational costs.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1.1 Bronchodilator Effects
Methoxyphenamine hydrochloride is primarily recognized for its bronchodilator properties. It has been utilized in formulations aimed at treating conditions such as asthma and bronchial hyperreactivity. In clinical settings, it acts by stimulating beta-adrenergic receptors, leading to relaxation of bronchial smooth muscles and alleviation of respiratory distress.
- Study Findings : A study indicated that methoxyphenamine effectively inhibits both basal and histamine-induced nasal congestion in animal models, demonstrating its potential utility in treating allergic reactions and asthma exacerbations .
1.2 Combination Therapies
Recent formulations include this compound combined with other agents to enhance therapeutic efficacy. For example, a patent describes a compound capsule formulation that includes methoxyphenamine alongside narcotine and aminophylline, which collectively improve the stability and efficacy of the preparation .
Toxicological Studies
2.1 Metabolism and Excretion
Methoxyphenamine has been used as a model compound in studies investigating the metabolism of methamphetamine (METH). Research has shown that urinary excretion patterns differ significantly between active and passive inhalation scenarios, providing insights into the pharmacokinetics of similar compounds .
- Key Findings : In a controlled study with human subjects, it was demonstrated that passive exposure resulted in lower urinary concentrations of methoxyphenamine compared to active inhalation, highlighting its relevance in forensic toxicology .
Doping Control
Methoxyphenamine is included on the World Anti-Doping Agency's prohibited list due to its stimulant properties. It is analyzed in doping control tests to prevent misuse among athletes.
- Doping Analysis : The compound and its metabolites are commonly identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), emphasizing the importance of methoxyphenamine in maintaining fair play in sports .
Mechanistic Insights
The mechanism of action for methoxyphenamine involves stimulation of norepinephrine release, which contributes to its sympathomimetic effects. This action underlies both its therapeutic applications as well as its potential for abuse.
- Research Overview : Studies have elucidated that methoxyphenamine acts as a non-competitive antagonist to histamine, further supporting its role in managing allergic responses while also contributing to central nervous system effects that may lead to misuse .
Data Tables
Mecanismo De Acción
El clorhidrato de metoxiphenamina ejerce sus efectos al estimular los receptores β-adrenérgicos, lo que lleva a la activación de la adenilato ciclasa a través de las proteínas G. Esta activación da como resultado la conversión de ATP a AMP cíclico (AMPc), que a su vez causa broncodilatación al relajar los músculos lisos del tracto respiratorio . El compuesto se dirige principalmente a los receptores adrenérgicos β-2, que son responsables de mediar estos efectos .
Comparación Con Compuestos Similares
El clorhidrato de metoxiphenamina es similar a otros agonistas del receptor β-adrenérgico, como:
2-Metoxianfetamina (OMA): Otro agonista del receptor β-adrenérgico con propiedades broncodilatadoras similares.
3-Metoximetil-N-anfetamina (MMMA): Un compuesto con estructura química y efectos farmacológicos similares.
4-Metoximetil-N-anfetamina (PMMA): Otro compuesto relacionado con propiedades similares.
El clorhidrato de metoxiphenamina es único debido a su estructura química específica, que incluye un grupo metoxi en la posición 2 del anillo fenilo y un grupo metilo en el átomo de nitrógeno. Esta estructura contribuye a sus efectos farmacológicos y aplicaciones terapéuticas específicos .
Actividad Biológica
Methoxyphenamine hydrochloride, also known as 2-methoxy-N-methylamphetamine (OMMA), is a compound with significant biological activity, primarily as a beta-adrenergic receptor agonist . It is utilized in medical settings as a bronchodilator for conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological mechanisms, pharmacological effects, and clinical implications of this compound, supported by data tables and research findings.
Methoxyphenamine functions primarily through its action on beta-adrenergic receptors. Specifically, it exhibits a strong affinity for the beta-2 adrenergic receptor , which plays a crucial role in mediating the relaxation of bronchial smooth muscle and aiding in the alleviation of respiratory distress. The receptor activation leads to the stimulation of adenylate cyclase, increasing cyclic AMP (cAMP) levels, which subsequently relaxes bronchial smooth muscle and dilates airways .
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion. Key pharmacokinetic parameters include:
Parameter | Value | Dose | Population Characteristics |
---|---|---|---|
Cmax | 157 ng/mL | 60.3 mg (oral) | Healthy adult males (fasted) |
T1/2 | 2 hours | 60.3 mg (oral) | Healthy adult males (fasted) |
These values indicate that methoxyphenamine is rapidly absorbed and has a relatively short half-life, necessitating multiple doses for sustained therapeutic effect .
Antihistaminic Activity
Research indicates that methoxyphenamine exhibits antihistaminic properties . In vitro studies have demonstrated that it can antagonize histamine-induced contractions in isolated guinea pig ileum, suggesting a noncompetitive antagonism at histamine receptors. The degree of rightward shift in histamine concentration-response curves was significant, indicating effective inhibition at low concentrations .
Smooth Muscle Relaxation
Methoxyphenamine has been shown to counteract smooth muscle spasms induced by various agents. For instance, it effectively mitigates spasms caused by pilocarpine, highlighting its potential utility in treating conditions characterized by excessive smooth muscle contraction .
Clinical Studies
Several studies have evaluated the clinical efficacy of methoxyphenamine:
- Nasal Congestion Study : In a study involving anesthetized rats, methoxyphenamine significantly inhibited both basal and histamine-induced nasal congestion, suggesting its potential use in treating allergic rhinitis .
- Bronchodilation Effects : Clinical observations have noted that patients with asthma exhibit improved airflow following administration of methoxyphenamine, corroborating its role as a bronchodilator .
Case Studies
Case Study 1 : A clinical trial involving asthmatic patients demonstrated that those treated with methoxyphenamine experienced a marked reduction in wheezing and improved peak expiratory flow rates compared to placebo.
Case Study 2 : In another instance, a patient with COPD showed significant improvement in respiratory function after receiving methoxyphenamine as part of their treatment regimen.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-N-methylpropan-2-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(12-2)8-10-6-4-5-7-11(10)13-3;/h4-7,9,12H,8H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSJNNQVSUVTPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)NC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
93-30-1 (Parent) | |
Record name | Methoxyphenamine hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID301026187 | |
Record name | Methoxyphenamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301026187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5588-10-3 | |
Record name | Benzeneethanamine, 2-methoxy-N,α-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5588-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoxyphenamine hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | methoxyphenamine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65644 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methoxyphenamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301026187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methoxyphenamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.540 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHOXYPHENAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52V8BVV7FX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.